2-[5,6-dimethoxy-1-(3-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride

Catalog No.
S13982157
CAS No.
M.F
C18H23Cl2N3O3
M. Wt
400.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[5,6-dimethoxy-1-(3-methoxyphenyl)-1H-1,3-benzod...

Product Name

2-[5,6-dimethoxy-1-(3-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride

IUPAC Name

2-[5,6-dimethoxy-1-(3-methoxyphenyl)benzimidazol-2-yl]ethanamine;dihydrochloride

Molecular Formula

C18H23Cl2N3O3

Molecular Weight

400.3 g/mol

InChI

InChI=1S/C18H21N3O3.2ClH/c1-22-13-6-4-5-12(9-13)21-15-11-17(24-3)16(23-2)10-14(15)20-18(21)7-8-19;;/h4-6,9-11H,7-8,19H2,1-3H3;2*1H

InChI Key

YSQLWVSNXBNURC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2C3=CC(=C(C=C3N=C2CCN)OC)OC.Cl.Cl

The compound 2-[5,6-dimethoxy-1-(3-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride is a complex organic molecule characterized by its unique benzodiazole structure. This compound features a benzodiazole moiety with two methoxy groups and a 3-methoxyphenyl substituent, making it of interest in various chemical and biological applications. The presence of the dihydrochloride indicates that it exists as a salt form, which can enhance its solubility and stability in biological systems.

The chemical reactivity of this compound can be understood through its functional groups. The benzodiazole ring is known for its ability to participate in electrophilic aromatic substitution reactions, while the amine group can engage in nucleophilic reactions. Additionally, the methoxy groups may undergo demethylation under strong acidic or basic conditions, leading to the formation of hydroxyl derivatives. This compound may also react with electrophiles due to the electron-donating nature of the methoxy substituents.

Benzodiazole derivatives are often studied for their biological properties, including antimicrobial, anti-inflammatory, and anticancer activities. Preliminary studies suggest that compounds similar to 2-[5,6-dimethoxy-1-(3-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride exhibit significant biological activity due to their ability to interact with various biological targets such as enzymes and receptors. Specific studies would be required to elucidate its exact pharmacological profile.

The synthesis of 2-[5,6-dimethoxy-1-(3-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride can be achieved through several methods:

  • Condensation Reactions: The benzodiazole core can be synthesized via condensation of appropriate anilines with carbonyl compounds.
  • Methylation: Methoxy groups can be introduced using methylating agents such as dimethyl sulfate or methyl iodide.
  • Amine Formation: The final amine can be introduced through reductive amination or direct amination of an appropriate precursor.

The exact synthetic route would depend on the availability of starting materials and desired yield.

This compound has potential applications in medicinal chemistry due to its unique structure. Possible applications include:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting various diseases.
  • Biochemical Research: As a tool for studying biological processes involving benzodiazole derivatives.
  • Material Science: Potential use in creating novel materials with specific electronic or optical properties.

Interaction studies involving this compound could focus on its binding affinity to various biological targets such as enzymes or receptors. Techniques like surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and molecular docking studies could provide insights into its mechanism of action and potential therapeutic uses.

Several compounds share structural similarities with 2-[5,6-dimethoxy-1-(3-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride, including:

Compound NameStructural FeaturesUnique Properties
2-(3-methoxyphenyl)-1H-1,3-benzodiazoleBenzodiazole core with methoxy substitutionAnticancer properties reported
5-methoxybenzodiazoleSimplified benzodiazole structureKnown for neuroprotective effects
1-(4-methoxyphenyl)-1H-benzimidazoleBenzimidazole variantExhibits antifungal activity

These comparisons highlight the unique features of the target compound, particularly its dual methoxy substituents and the presence of an ethylamine side chain, which may contribute to distinct biological activities not observed in simpler analogs.

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

399.1116470 g/mol

Monoisotopic Mass

399.1116470 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-10-2024

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